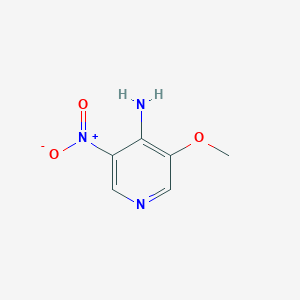

3-Méthoxy-5-nitropyridin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methoxy-5-nitropyridin-4-amine is a chemical compound with the molecular formula C6H7N3O3 and a molecular weight of 169.14 g/mol. This compound is part of the nitropyridine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.

Applications De Recherche Scientifique

3-Methoxy-5-nitropyridin-4-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

Target of Action

This compound is a derivative of nitropyridine, which is known to have various biological activities . .

Biochemical Pathways

Nitropyridines are known to be involved in various reactions, including the synthesis of 2-substituted-5-nitro-pyridines

Result of Action

Given its structural similarity to other nitropyridines, it may share some of their biological activities . .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially influence the action of this compound .

Méthodes De Préparation

The synthesis of 3-Methoxy-5-nitropyridin-4-amine involves the reaction of pyridine and substituted pyridines with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion . This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . The nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . Further substitution reactions with ammonia and amines can be used to introduce the methoxy and amino groups .

Analyse Des Réactions Chimiques

3-Methoxy-5-nitropyridin-4-amine undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as iron and acetic acid in ethanol.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent and conditions used.

Substitution: The nitro group can be substituted with other functional groups using reagents like ammonia and amines.

Common reagents and conditions used in these reactions include iron, acetic acid, ethanol, and various amines . Major products formed from these reactions include 3-nitropyridine derivatives and substituted pyridines .

Comparaison Avec Des Composés Similaires

3-Methoxy-5-nitropyridin-4-amine can be compared with other nitropyridine derivatives, such as:

3-Nitropyridine: Similar in structure but lacks the methoxy and amino groups.

4-Aminopyridine: Contains an amino group but lacks the nitro and methoxy groups.

5-Nitropyridine-2-sulfonic acid: Contains a sulfonic acid group instead of the methoxy and amino groups.

The uniqueness of 3-Methoxy-5-nitropyridin-4-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Activité Biologique

3-Methoxy-5-nitropyridin-4-amine is a compound belonging to the nitropyridine family, which has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C6H7N3O3

- Molecular Weight : 169.14 g/mol

- IUPAC Name : 3-methoxy-5-nitropyridin-4-amine

- InChI Key : BDMJYKJWWPPVPN-UHFFFAOYSA-N

The biological activity of 3-Methoxy-5-nitropyridin-4-amine is primarily attributed to its structural characteristics, which allow it to interact with various biochemical pathways:

- Nitro Group Reduction : The nitro group can be reduced to an amino group, potentially enhancing its reactivity and biological interactions.

- Substitution Reactions : The compound can undergo nucleophilic substitution, allowing for the introduction of various functional groups that may modify its biological activity.

- Biochemical Pathways : It is hypothesized that this compound may modulate pathways similar to other nitropyridines, which are known for their antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that nitropyridine derivatives exhibit significant antimicrobial activity. In vitro studies have shown that 3-Methoxy-5-nitropyridin-4-amine displays efficacy against various bacterial strains. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

These results suggest that the compound could serve as a lead for developing new antibacterial agents.

Anticancer Activity

Preliminary studies have explored the anticancer potential of 3-Methoxy-5-nitropyridin-4-amine. In a mouse xenograft model, compounds with similar structures demonstrated tumor growth inhibition. Although specific data on this compound is limited, its structural analogy suggests potential effectiveness against cancer cell lines.

Case Studies

-

Study on Antiviral Activity :

A recent study evaluated the antiviral properties of related nitropyridine derivatives against Hepatitis B virus (HBV). While direct data on 3-Methoxy-5-nitropyridin-4-amine was not provided, the findings indicated that similar compounds could enhance intracellular levels of APOBEC3G, a protein involved in inhibiting viral replication . -

Pharmacokinetics and Toxicology :

Investigations into the pharmacokinetic profile of nitropyridine derivatives have shown promising results regarding their absorption and metabolism. For example, studies indicated favorable bioavailability and low toxicity in animal models, suggesting a safe therapeutic window for further exploration .

Comparative Analysis with Similar Compounds

The table below compares 3-Methoxy-5-nitropyridin-4-amine with other nitropyridine derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 3-Methoxy-5-nitropyridin-4-amine | Methoxy and nitro groups present | Potential antimicrobial and anticancer |

| 3-Nitropyridine | Lacks methoxy group | Limited biological activity |

| 4-Aminopyridine | Contains amino group | Known for neuroprotective effects |

| 5-Nitropyridine-2-sulfonic acid | Contains sulfonic acid group | Used in dye production |

Propriétés

IUPAC Name |

3-methoxy-5-nitropyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-12-5-3-8-2-4(6(5)7)9(10)11/h2-3H,1H3,(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMJYKJWWPPVPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CN=C1)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30563739 |

Source

|

| Record name | 3-Methoxy-5-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127356-39-2 |

Source

|

| Record name | 3-Methoxy-5-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.